1-(7-(Thiophen-2-yl)-1,4-thiazepan-4-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone
Description
This compound features a 1,4-thiazepane core substituted with a thiophen-2-yl group at the 7-position and a 2-(3-(trifluoromethyl)phenoxy)ethanone moiety at the 4-position. Thiophene and trifluoromethyl groups are pharmacologically significant, often improving metabolic stability and bioavailability .
Properties
IUPAC Name |
1-(7-thiophen-2-yl-1,4-thiazepan-4-yl)-2-[3-(trifluoromethyl)phenoxy]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3NO2S2/c19-18(20,21)13-3-1-4-14(11-13)24-12-17(23)22-7-6-16(26-10-8-22)15-5-2-9-25-15/h1-5,9,11,16H,6-8,10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNXUVCUKCVWVQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CS2)C(=O)COC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-(Thiophen-2-yl)-1,4-thiazepan-4-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone typically involves multi-step organic reactions. The process begins with the preparation of the thiophene and thiazepane intermediates, followed by their coupling with the phenoxy group. Common reagents used in these reactions include thiophene, thiazepane, and trifluoromethylphenol. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like chromatography and recrystallization are used to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(7-(Thiophen-2-yl)-1,4-thiazepan-4-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The thiazepane ring can be reduced to form corresponding amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound.
Scientific Research Applications
1-(7-(Thiophen-2-yl)-1,4-thiazepan-4-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(7-(Thiophen-2-yl)-1,4-thiazepan-4-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone involves its interaction with specific molecular targets and pathways. The thiophene and thiazepane rings may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
2-(1,3-Benzodioxol-5-yl)-1-[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]ethanone ()
- Core Structure : Shared 1,4-thiazepane backbone.
- Substituents: Benzodioxole (electron-rich aromatic system) vs. thiophene (sulfur-containing heterocycle). 2,5-Difluorophenyl vs. 3-(trifluoromethyl)phenoxy.
- Inferred Properties: Benzodioxole may enhance π-π stacking but reduce metabolic stability compared to thiophene. Trifluoromethylphenoxy likely increases lipophilicity (higher logP) and steric bulk compared to difluorophenyl .
(4-Ethylphenyl)[7-fluoro-4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone ()
- Core Structure : Benzothiazine (rigid, planar) vs. thiazepane (flexible).
- Substituents: 4-Ethylphenyl and 3-methylphenyl (alkylated aromatics) vs. trifluoromethylphenoxy.
- Inferred Properties: Benzothiazine’s rigidity may limit bioavailability but improve target selectivity.
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone ()
- Core Structure : Triazole (flat, aromatic) vs. thiazepane.
- Substituents :
- Phenylsulfonyl (polar, acidic) vs. thiophene (neutral, lipophilic).
- Inferred Properties :
Research Findings and Structure-Activity Relationships (SAR)
Thiazepane vs. Benzothiazine :
- Thiazepane’s flexibility may improve blood-brain barrier penetration compared to rigid benzothiazine derivatives, making it more suitable for CNS-targeted therapies .
Thiophene vs. Benzodioxole :
- Thiophene’s sulfur atom enhances lipophilicity and metabolic stability over benzodioxole, which is prone to oxidative degradation .
Trifluoromethylphenoxy vs. Difluorophenyl: The trifluoromethyl group’s strong electron-withdrawing effect and steric bulk may enhance binding to hydrophobic enzyme pockets (e.g., kinase ATP sites) compared to difluorophenyl .
Biological Activity
The compound 1-(7-(Thiophen-2-yl)-1,4-thiazepan-4-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone is a complex organic molecule characterized by the presence of a thiazepane ring, thiophene moiety, and a trifluoromethylphenoxy group. Its unique structure suggests potential biological activities that merit detailed exploration. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of the compound is , and its molecular weight is approximately 327.37 g/mol. The structural complexity contributes to its chemical reactivity and potential bioactivity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈F₃NOS |
| Molecular Weight | 327.37 g/mol |
| CAS Number | To be determined |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The thiazepane ring may interact with specific enzymes, inhibiting their activity and leading to altered metabolic pathways.
- Receptor Modulation : The trifluoromethylphenoxy group can influence receptor binding, potentially affecting neurotransmitter systems.
- Antimicrobial Properties : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial activities, indicating potential for this compound as well.
Pharmacological Activities
Research into the pharmacological properties of related thiazepane derivatives indicates several areas of interest:
- Anticancer Activity : Some thiazepane derivatives have shown promise in inhibiting cancer cell proliferation. For instance, studies have reported that modifications in the thiazepane structure can enhance cytotoxicity against various cancer cell lines.
- Anti-inflammatory Effects : Compounds with similar functionalities have demonstrated anti-inflammatory properties through the inhibition of pro-inflammatory cytokines.
- Neuroprotective Effects : The trifluoromethyl group has been associated with neuroprotective activities, suggesting that this compound may also provide similar benefits.
Study 1: Anticancer Activity
A study investigating various thiazepane derivatives found that compounds with similar structural motifs exhibited significant cytotoxic effects against breast cancer cells (MCF-7). The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase.
Study 2: Anti-inflammatory Effects
In a model of acute inflammation, a related thiazepane derivative demonstrated a reduction in edema and inflammatory markers (IL-6 and TNF-alpha) when administered to rats subjected to carrageenan-induced paw edema.
Study 3: Neuroprotective Effects
Research on neuroprotective compounds indicated that derivatives containing trifluoromethyl groups could reduce oxidative stress in neuronal cells, thereby protecting against neurodegenerative processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
